N-Phenylcyclohexanecarboxamide

Beschreibung

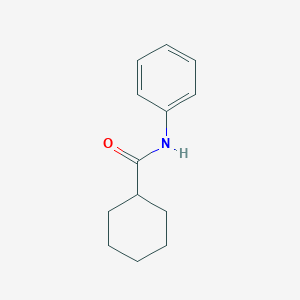

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTGEJBZSFKULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292697 | |

| Record name | N-Phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-26-8 | |

| Record name | Cyclohexanecarboxanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Phenylcyclohexanecarboxamide

Modern Catalytic Approaches in N-Phenylcyclohexanecarboxamide Synthesis

Catalysis is at the forefront of modern organic synthesis, providing powerful tools for the construction of complex molecules like this compound. frontiersin.org Recent advancements have focused on metal-mediated, organocatalytic, photoredox, and electrochemical methods to enhance reaction efficiency and selectivity.

Metal-Mediated and Organocatalytic Systems

Metal-catalyzed reactions are pivotal in forming the amide bond of this compound. Nickel, a cost-effective and abundant transition metal, has garnered significant attention. researchgate.net Nickel-catalyzed C-H functionalization reactions, for instance, offer a direct and efficient pathway for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net While specific examples for this compound are not extensively detailed in the provided results, the general principles of nickel catalysis, including its various oxidation states and redox pathways, suggest its applicability. researchgate.net For instance, a mild, iron-mediated method has been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, a green solvent. rsc.org This Fe-promoted reaction demonstrates the potential for using inexpensive and safe metals to produce compounds like this compound, with one example showing a 67% yield for the target molecule. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, presents a complementary and often more environmentally benign approach. nih.govrsc.org Hydrogen-bonding organocatalysis, for example, can be employed in green solvents or under solvent-free conditions to promote reactions. nih.govrsc.org Although direct application to this compound synthesis is not explicitly mentioned, the principles of activating substrates through hydrogen bonding are relevant to amide formation. nih.gov

| Catalyst Type | Metal/Organocatalyst | Key Features | Reference(s) |

| Metal-Mediated | Iron (Fe) | Utilizes inexpensive and safe metal; reaction proceeds in water. | rsc.org |

| Metal-Mediated | Nickel (Ni) | Low cost, widespread availability, and high conversion rates. | researchgate.net |

| Organocatalytic | Hydrogen-bonding catalysts | Can be used in green solvents or solvent-free conditions. | nih.govrsc.org |

Photoredox and Electrochemical Syntheses

Photoredox and electrochemical syntheses are emerging as powerful and sustainable methods in organic chemistry. mdpi.comoaepublish.com These techniques utilize light or electricity, respectively, to generate reactive intermediates under mild conditions. mdpi.comoaepublish.com

Photoredox catalysis employs a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. mdpi.combeilstein-journals.org This approach is particularly useful for reactions that are challenging to achieve through traditional thermal methods. mdpi.com For example, photoredox/nickel dual catalysis has been mentioned in the context of synthesizing this compound, indicating a modern approach to its formation. core.ac.uk The combination of a photocatalyst with a transition metal catalyst can enable novel transformations. nih.gov

Electrochemical synthesis uses an electric potential to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.comcardiff.ac.uk Both photoredox and electrochemical methods can proceed via radical mechanisms, such as the formation of an amidyl radical to facilitate C-N bond formation. mdpi.com While specific protocols for the electrochemical synthesis of this compound are not detailed, the general principles of electrochemical dehydrogenative coupling are relevant. cardiff.ac.uk

| Method | Key Principle | Advantages | Reference(s) |

| Photoredox Catalysis | Light-induced single-electron transfer to generate reactive intermediates. | Mild reaction conditions, high selectivity. | mdpi.combeilstein-journals.orgcore.ac.uk |

| Electrochemical Synthesis | Use of electric potential to drive redox reactions. | Avoids stoichiometric reagents, can be highly selective. | mdpi.comcardiff.ac.uk |

Sustainable Synthetic Routes and Process Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. cognitoedu.orgijnc.ir This includes the use of green solvents, solvent-free conditions, and mechanochemistry.

Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the sustainability of a chemical process. nih.gov Many traditional organic solvents are hazardous, contributing to pollution and health risks. dergipark.org.tr Research has focused on identifying and utilizing "green" solvents, which are less toxic and more environmentally benign. nih.govrsc.org For instance, cyclopentyl methyl ether has been suggested as a potential replacement for non-polar solvents like hexane (B92381) and toluene. nih.govrsc.org Water is also a highly desirable green solvent for many reactions. rsc.org

Solvent-free reactions represent an ideal scenario from a green chemistry perspective, eliminating solvent waste entirely. dergipark.org.trresearchgate.netijrpr.com These reactions are often carried out by grinding solid reactants together, sometimes with the aid of a small amount of liquid (liquid-assisted grinding) or by heating. researchgate.netresearchgate.net Solvent-free conditions can lead to higher efficiency, shorter reaction times, and simpler purification procedures. ijrpr.com

Mechanochemical Synthesis Techniques

Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions. researchgate.netresearchgate.netbeilstein-journals.org This technique is inherently solvent-free or uses minimal solvent (liquid-assisted grinding). researchgate.netbeilstein-journals.org The energy input from milling can overcome activation barriers and promote reactions between solid-state reactants. researchgate.netresearchgate.net Mechanochemical methods have been successfully applied to a wide range of organic transformations, including the formation of amide bonds. researchgate.net A study demonstrated the synthesis of amides from acids and amines under mechanochemical conditions with yields up to 96%, offering a green and efficient alternative to traditional methods. researchgate.net This approach avoids the use of large volumes of organic solvents and simplifies product purification. researchgate.net

| Technique | Description | Sustainability Benefits | Reference(s) |

| Green Solvents | Use of environmentally benign solvents like water or cyclopentyl methyl ether. | Reduced toxicity and environmental pollution. | rsc.orgnih.govrsc.org |

| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Elimination of solvent waste, often higher efficiency. | dergipark.org.trresearchgate.netijrpr.com |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to drive reactions. | Reduced or eliminated solvent use, shorter reaction times, high yields. | researchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net |

Isotopic Labeling Strategies for this compound

Isotopic labeling is a crucial technique for studying reaction mechanisms, metabolic pathways, and for use as internal standards in analytical methods. scripps.edusymeres.com This involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes into a molecule. scripps.edusymeres.com

The synthesis of isotopically labeled this compound would typically involve using a labeled starting material. For example, to introduce a ¹³C label into the carbonyl group, ¹³C-labeled cyclohexanecarboxylic acid or a derivative could be used in the amidation reaction with aniline (B41778). Similarly, ¹⁵N-labeled aniline could be used to introduce a ¹⁵N label into the amide nitrogen.

The development of advanced isotopic labeling methods, often in conjunction with techniques like NMR and mass spectrometry, allows for detailed structural and mechanistic investigations. nih.govibs.fr While specific strategies for this compound are not explicitly detailed in the search results, the general principles of isotopic labeling in organic synthesis are well-established and applicable. scripps.edusymeres.com The synthesis would follow established routes, substituting a standard reagent with its isotopically labeled counterpart. scripps.edu

Carbon-11 ([11C]) Carbonylation Methods

The introduction of the short-lived positron-emitting radionuclide Carbon-11 (t½ = 20.4 min) into organic molecules is of paramount importance for PET imaging. diva-portal.orgnih.gov Palladium-mediated carbonylation reactions using [11C]carbon monoxide ([11C]CO) have become a versatile and powerful tool for synthesizing a wide array of [11C]-labeled carbonyl compounds, including amides, esters, and ketones. diva-portal.orgnih.gov The general mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by the insertion of [11C]CO into the palladium-carbon bond to form a [11C]acyl-palladium(II) intermediate. diva-portal.org Subsequent reductive elimination with a nucleophile, such as an amine, yields the final [11C]-labeled amide. diva-portal.org

A specific method for the synthesis of [carbonyl-11C]this compound has been developed utilizing a low-pressure, thermally initiated radical aminocarbonylation. lookchem.com This approach circumvents the need for transition metal catalysts in the key carbonylation step. The reaction proceeds by using cyclohexyl iodide as the precursor, which undergoes thermal initiation to form a cyclohexyl radical. This radical then reacts with [11C]carbon monoxide, followed by trapping with aniline to produce the desired [11C]-labeled amide. lookchem.com

The process begins with the production of [11C]CO from cyclotron-produced [11C]CO2, which is reduced over heated zinc or molybdenum. nih.govlookchem.com The [11C]CO is then transferred in xenon gas to a reaction vial containing the cyclohexyl iodide precursor and aniline. lookchem.com The reaction is heated to 100 °C for 5 minutes. lookchem.com This methodology has successfully produced [carbonyl-11C]this compound with notable efficiency and purity. lookchem.com

| Parameter | Value | Reference |

|---|---|---|

| Product | [carbonyl-11C]this compound | lookchem.com |

| Precursors | Cyclohexyl iodide, Aniline, [11C]CO | lookchem.com |

| Method | Low-pressure radical aminocarbonylation via thermal initiation | lookchem.com |

| Radiochemical Yield (Decay-Corrected) | 20% | lookchem.com |

| Molar Activity | 101 ± 13 GBq/µmol | lookchem.com |

| Total Synthesis Time | ~25 minutes | lookchem.com |

| Radiochemical Purity | >99% | lookchem.com |

Deuterium (B1214612) and Other Isotopic Incorporations

Deuterium labeling is an indispensable tool in pharmaceutical research, primarily used to investigate drug metabolism and pharmacokinetics (DMPK) and to study reaction mechanisms through the kinetic isotope effect. nih.govsymeres.com The replacement of hydrogen with deuterium can alter metabolic pathways, often leading to reduced clearance rates and extended half-lives of drug compounds. symeres.com Several methods are available for the incorporation of deuterium into aromatic amides like this compound.

Acid-Catalyzed Hydrogen-Deuterium Exchange

A direct, metal-free method for incorporating deuterium into the aromatic ring of amides involves acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.gov Using deuterated trifluoroacetic acid (CF3COOD) as both the solvent and the deuterium source, efficient deuteration can be achieved. nih.govresearchgate.net The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the most electron-rich positions on the aromatic ring are selectively deuterated. nih.gov For this compound, this would correspond to the ortho and para positions of the phenyl ring, as the amide group is an ortho-, para-directing activator. This method is particularly effective for activated acetanilides and less basic anilines. nih.govresearchgate.net

Transition Metal-Catalyzed Deuteration

Transition metal catalysis offers highly efficient and regioselective pathways for deuteration. A manganese-catalyzed method has been developed for the ortho-selective deuteration of aromatic amides, using readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.org In this system, the amide carbonyl acts as a directing group, guiding the manganese catalyst to activate the C-H bonds at the ortho positions of the phenyl ring. rsc.org The reaction demonstrates high functional group tolerance and provides substantial deuterium incorporation with high yields. rsc.orgrsc.org While this specific method was demonstrated on various benzamide (B126) derivatives, its broad substrate scope makes it applicable for the ortho-deuteration of this compound. rsc.org Other transition metals, such as palladium and iridium, are also widely used to catalyze H-D exchange reactions on aromatic systems. researchgate.net

| Method | Catalyst/Reagent | Deuterium Source | Site of Incorporation (on Phenyl Ring) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed H-D Exchange | None (Metal-Free) | Deuterated Trifluoroacetic Acid (CF3COOD) | Ortho, Para | nih.govresearchgate.net |

| Manganese-Catalyzed C-H Activation | Mn(CO)₅Br / 2-Pyridone | Deuterium Oxide (D₂O) | Ortho | rsc.orgrsc.org |

High Resolution Structural Characterization of N Phenylcyclohexanecarboxamide

Solid-State Structural Analysis and Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of N-Phenylcyclohexanecarboxamide has been determined and provides key insights into its conformation and packing in the crystal lattice. nih.gov

The compound crystallizes in the orthorhombic space group Pca2₁. nih.gov Key findings from the crystallographic analysis include:

The cyclohexane (B81311) ring adopts a stable chair conformation. nih.gov

The amide C(=O)N moiety is nearly coplanar with the attached phenyl ring, with a C-N-C=O torsion angle of 4.1(2)°. nih.gov This planarity suggests delocalization of the nitrogen lone pair into the carbonyl group.

In the crystal, molecules are linked into infinite chains along the c-axis by intermolecular N—H···O hydrogen bonds. nih.gov This C(4) chain motif is a common hydrogen-bonding pattern in amides. nih.gov

The detailed crystallographic data are summarized in the table below.

| Crystal Data for this compound | |

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO |

| Molecular Weight (Mᵣ) | 203.28 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.943 (2) |

| b (Å) | 11.839 (2) |

| c (Å) | 9.6514 (19) |

| Volume (V) (ų) | 1136.1 (4) |

| Z (molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 113 |

| Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of this compound. nih.goviucr.org These studies provide detailed information on molecular conformation, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing.

The crystal data and structure refinement details for this compound are summarized in the table below. nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 9.943(2) Å, b = 11.839(2) Å, c = 9.6514(19) Å |

| Cell Volume | 1136.1(4) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 113 K |

| Radiation Type | Mo Kα |

| μ (Absorption coefficient) | 0.08 mm⁻¹ |

| Reflections Collected | 8926 |

| Independent Reflections | 1431 |

| R-factor | 0.033 |

| Goodness-of-fit (S) | 1.09 |

Molecular Conformation and Torsion Angle Analysis

The molecular structure of this compound, as determined by X-ray diffraction, reveals specific conformational preferences for its constituent rings and the amide linkage. nih.goviucr.org

Cyclohexane Ring Conformation: The cyclohexane ring consistently adopts a stable chair conformation. nih.goviucr.org This is a common feature for cyclohexyl groups in crystal structures, minimizing steric strain. The specific torsion angles within the ring, such as C1-C2-C3-C4 being approximately 54.67(19)° and C2-C3-C4-C5 being around -55.3(2)°, confirm this geometry. iucr.org

Amide Planarity: The amide group, a critical functional group, exhibits near planarity. nih.goviucr.org The torsion angle C8-N1-C7-O1 is reported to be 4.1(2)°, indicating a slight deviation from a perfectly planar arrangement. iucr.org This planarity is a result of the delocalization of electrons between the oxygen, carbon, and nitrogen atoms. expasy.org The amide C(=O)—N moiety is nearly coplanar with the phenyl ring. nih.goviucr.org The torsion angle of C8-N1-C7-C6 is -175.38(13)°. iucr.org

A summary of key torsion angles is presented in the table below.

| Torsion Angle | **Value (°) ** |

| C1-C2-C3-C4 | 54.67(19) |

| C2-C3-C4-C5 | -55.3(2) |

| C8-N1-C7-O1 | 4.1(2) |

| C8-N1-C7-C6 | -175.38(13) |

Intermolecular Hydrogen Bonding Networks and Supramolecular Synthons

The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonds, which are directional interactions crucial in the formation of predictable structural motifs known as supramolecular synthons. nih.goviucr.orgmdpi.com

In the crystal, molecules of this compound are linked by N—H···O hydrogen bonds. nih.goviucr.org These interactions involve the amide hydrogen atom as the donor and the carbonyl oxygen atom of a neighboring molecule as the acceptor. This specific hydrogen bond leads to the formation of an infinite C(4) chain running along the nih.gov direction. nih.goviucr.org This is a notable deviation from the cyclic R²₂(8) dimer motif often observed in other amide structures. researchgate.net

The geometry of the hydrogen bond is detailed in the following table. nih.goviucr.org

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N1—H1···O1 | 0.85(3) | 1.98(3) | 2.8145(19) | 171.7(18) |

Polymorphism and Co-crystallization Research

Currently, there is limited specific information in the surveyed literature regarding extensive polymorphism or co-crystallization studies exclusively focused on this compound. However, the foundational understanding of its crystal structure, particularly its hydrogen bonding capabilities, provides a basis for future research in these areas. The ability of the amide group to form robust hydrogen bonds makes this compound a potential candidate for co-crystallization with other molecules that have complementary hydrogen bond donors or acceptors. acs.org The exploration of different crystallization conditions could potentially lead to the discovery of polymorphs with different physical properties.

Theoretical and Computational Chemistry Applied to N Phenylcyclohexanecarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.netarxiv.orguol.de It is extensively employed to predict a wide range of molecular properties with high accuracy.

Electronic Structure and Orbital Analysis (e.g., HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. ossila.comwuxiapptec.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and dictates the lowest energy electronic excitation possible. ossila.comwuxiapptec.com

For N-Phenylcyclohexanecarboxamide, DFT calculations would be employed to determine the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amide group, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the carbonyl group (C=O) of the amide linkage, indicating the most probable region for nucleophilic attack.

The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov Theoretical calculations can provide precise values for these energies, which are instrumental in predicting the outcomes of chemical reactions. While specific DFT calculations for this compound are not widely published, representative values can be conceptualized based on similar structures. nankai.edu.cnreddit.com

Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents hypothetical values to illustrate the typical output of a DFT calculation.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Conformational Energy Landscape Exploration

The flexibility of this compound, arising from the cyclohexane (B81311) ring and rotation around several single bonds, results in a complex conformational energy landscape. DFT calculations are essential for exploring this landscape by determining the relative energies and stabilities of different conformers. nih.govmdpi.comauremn.org.brsid.ir

Key conformational variables include the chair, boat, and twist-boat forms of the cyclohexane ring, as well as the rotation around the C-C bond connecting the ring to the carbonyl group and the C-N amide bond. X-ray crystallography has shown that in the solid state, the cyclohexane ring of this compound adopts a stable chair conformation. nih.gov Furthermore, the amide group is observed to be nearly coplanar with the phenyl ring. nih.gov

Theoretical calculations would involve optimizing the geometry of each potential conformer and calculating its corresponding energy. auremn.org.br The results would identify the global minimum energy structure and the energy barriers for interconversion between different conformers, providing a comprehensive map of conformational possibilities. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a conceptual comparison of conformer stabilities that could be obtained via DFT.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Chair-Equatorial | Cyclohexane in chair form, phenylcarboxamide group is equatorial. | 0.0 (Most Stable) |

| Chair-Axial | Cyclohexane in chair form, phenylcarboxamide group is axial. | +5.0 |

| Twist-Boat | Cyclohexane in a twist-boat conformation. | +6.5 |

| Boat | Cyclohexane in a boat conformation. | +7.8 |

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are a highly effective tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. d-nb.inforsc.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding constants for each nucleus. rsc.orgnih.gov These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated spectra for different possible isomers or conformers with experimental data, DFT can help in the definitive assignment of molecular structure and conformation in solution. nih.govcsic.esmdpi.com

Table 3: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table provides an example of how DFT-predicted NMR data would be compared to experimental values.

| Atom | Hypothetical Predicted δ (ppm) | Typical Experimental δ (ppm) |

|---|---|---|

| Amide N-H | 8.10 | 7.8-8.5 |

| Carbonyl C=O | 175.5 | 170-178 |

| Aromatic C (para) | 124.0 | 122-126 |

| Cyclohexyl CH (alpha to C=O) | 45.2 | 43-48 |

IR Frequencies: Computational methods can also predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. arxiv.orgfaccts.degoettingen-research-online.denumberanalytics.com After geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes. numberanalytics.com These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental spectra. arxiv.org This allows for the confident assignment of specific absorption bands, such as the characteristic N-H and C=O stretching frequencies of the amide group in this compound. nih.gov

Table 4: Hypothetical Comparison of Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound This table shows an example comparison of theoretical and experimental IR data.

| Vibrational Mode | Hypothetical Predicted Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3300-3380 |

| Aromatic C-H Stretch | 3080 | 3050-3100 |

| Aliphatic C-H Stretch | 2945 | 2850-2960 |

| C=O Stretch (Amide I) | 1675 | 1660-1690 |

| N-H Bend (Amide II) | 1540 | 1520-1560 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes that are often inaccessible to experimental techniques alone. mdpi.comnih.gov

Conformational Dynamics in Solution

While DFT provides a static picture of discrete conformers, MD simulations reveal the dynamic interplay between these states in a solution environment. researchgate.netepfl.ch An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (like water or an organic solvent) and allowing the system to evolve over nanoseconds or microseconds.

These simulations can visualize and quantify dynamic events such as:

Cyclohexane Ring Inversion: The transition between different chair and boat conformations of the cyclohexane ring.

Solvent Effects: The influence of the solvent on the conformational preferences and the energy barriers between different states.

By analyzing the simulation trajectory, one can determine the population of different conformers in solution and the timescales of their interconversion, providing a detailed understanding of the molecule's flexibility. nih.gov

Intermolecular Interaction Dynamics

MD simulations are exceptionally well-suited for studying the non-covalent interactions between molecules. nih.govmdpi.comnih.govnih.govrsc.org For this compound, a key interaction is the hydrogen bond between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor.

Simulations of multiple this compound molecules in a solvent can elucidate:

Self-Association and Aggregation: The tendency of molecules to form dimers or larger aggregates through intermolecular hydrogen bonding. nih.gov Crystal structure data confirms that molecules are linked into infinite chains via N-H···O hydrogen bonds in the solid state. nih.gov MD simulations can explore the stability and dynamics of these aggregates in solution.

Hydrogen Bond Lifetimes: The average duration of specific hydrogen bonds, providing a measure of their strength and stability.

Solute-Solvent Interactions: The pattern and dynamics of interactions between this compound and surrounding solvent molecules, which compete with and modulate the solute-solute interactions. mdpi.com

Analysis of these intermolecular dynamics is crucial for understanding properties like solubility, crystal packing, and the molecular basis of the compound's behavior in a condensed phase.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions involving this compound and its derivatives. These computational methods allow for the mapping of potential energy surfaces, the identification of transient intermediates, and the characterization of high-energy transition states that govern reaction rates and selectivity.

Mechanistic Elucidation of Catalytic Transformations

Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of catalytic C-H functionalization reactions of anilides, a class of compounds to which this compound belongs. A notable area of investigation has been the site-selective alkylation of the phenyl ring, catalyzed by cooperative transition metal/Lewis acid systems.

One of the most studied systems involves a nickel catalyst, bearing an N-heterocyclic carbene (NHC) ligand, working in concert with an aluminum-based Lewis acid. researchgate.netmdpi.com The Lewis acid, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), coordinates to the amide oxygen of the anilide substrate. This coordination enhances the acidity of the aromatic C-H bonds, preparing the substrate for activation by the nickel center.

The mechanism for C-H activation is generally proposed to proceed via a concerted metalation-deprotonation (CMD) or a related ligand-to-ligand hydrogen transfer (LLHT) pathway. nsf.govrsc.org In the LLHT mechanism, the C-H bond cleavage occurs in a single step involving the nickel center and a ligand, avoiding the high energy of a formal oxidative addition. nsf.gov

A key finding from these computational and experimental studies is the ability to control the regioselectivity of the alkylation (i.e., whether the reaction occurs at the meta or para position of the phenyl ring) by tuning the steric properties of the NHC ligand on the nickel catalyst. nih.govrsc.org

Meta-Selectivity: When a less sterically bulky NHC ligand (e.g., IPrMe) is used, the alkylation of N-methyl-N-phenylcyclohexanecarboxamide occurs predominantly at the meta position. researchgate.netnih.gov This position is electronically favored due to the electron-withdrawing nature of the amide group, making the meta-protons the most acidic.

Para-Selectivity: Conversely, employing a more sterically demanding NHC ligand forces the reaction to occur at the less hindered para position, overcoming the electronic preference for the meta site. researchgate.netnih.gov The steric repulsion between the bulky NHC ligand, the substrate, and the Lewis acid co-catalyst disfavors the transition state leading to meta functionalization. rsc.org

These findings highlight a sophisticated interplay of electronic and steric effects, where the catalyst and co-catalyst system can be rationally designed to direct the reaction to a specific site on the this compound scaffold. researchgate.net

Energetic Profiling of Chemical Reactions

Energetic profiling through quantum chemical calculations provides a quantitative understanding of reaction mechanisms by determining the relative free energies of intermediates and transition states along a reaction pathway. This data is crucial for identifying the rate-determining step and understanding the origins of selectivity.

For the nickel-catalyzed C-H alkylation of anilides like this compound, a representative reaction energy profile can be constructed. The profile tracks the transformation from the initial catalyst-substrate adduct through the key steps of C-H activation, alkene insertion, and reductive elimination.

The tables below present illustrative energetic data for the two regioselective pathways, demonstrating how ligand sterics influence the transition state energies to favor one outcome over the other.

Table 1: Illustrative Energetic Profile for meta-Alkylation Pathway (Less Bulky NHC Ligand)

This pathway is favored with smaller ligands, where electronic effects dominate and the transition state for activating the more acidic meta C-H bond is lower in energy.

| Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Separated substrate, alkene, and catalyst |

| 2 | Catalyst-Substrate Adduct | -5.2 | Coordination of the anilide and alkene to the Ni(0) center |

| 3 | TSmeta-C-H | +18.5 | Transition state for meta C-H bond activation (Rate-Determining Step) |

| 4 | Nickelacycle Intermediate | +2.1 | Five-membered nickelacycle formed after C-H activation |

| 5 | TSReductive Elimination | +15.3 | Transition state for the final C-C bond-forming step |

| 6 | Products + Catalyst | -21.7 | Release of the meta-alkylated product and regeneration of the catalyst |

Table 2: Illustrative Energetic Profile for para-Alkylation Pathway (Bulky NHC Ligand)

With bulky ligands, steric hindrance raises the energy of the meta C-H activation transition state significantly, making the less hindered para pathway kinetically favorable, even if it is electronically less preferred.

| Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Separated substrate, alkene, and catalyst |

| 2 | Catalyst-Substrate Adduct | -4.8 | Coordination of the anilide and alkene to the Ni(0) center |

| 3 | TSmeta-C-H | +22.1 | Highly destabilized transition state for meta C-H activation due to steric clash |

| 4 | TSpara-C-H | +19.2 | Transition state for para C-H bond activation (Favored Rate-Determining Step) |

| 5 | Nickelacycle Intermediate | +3.5 | Six-membered nickelacycle formed after C-H activation |

| 6 | TSReductive Elimination | +16.8 | Transition state for the final C-C bond-forming step |

| 7 | Products + Catalyst | -19.9 | Release of the para-alkylated product and regeneration of the catalyst |

Note: The energy values in the tables are representative and intended to illustrate the principles of kinetic control based on steric hindrance as described in the literature. Actual values depend on the specific substrates, ligands, and computational methods used.

These energetic profiles clearly illustrate the Curtin-Hammett principle in action, where the product ratio is determined not by the stability of the intermediates but by the relative heights of the energetic barriers of the rate-determining transition states. nih.gov

Mechanistic Investigations of Chemical Reactions Involving N Phenylcyclohexanecarboxamide

Intramolecular Photoreaction Mechanisms (e.g., Photosubstitution, Photoreduction)

The photochemical behavior of N-phenylcyclohexanecarboxamide derivatives, particularly N-(2-halophenyl)cyclohexanecarboxamides, reveals a fascinating interplay between intramolecular photosubstitution and photoreduction pathways. photos.or.kr The photoreaction of N-(2-bromophenyl)cyclohexanecarboxamide in a basic medium yields both an intramolecular substituted product, 2-cyclohexylbenzoxazole, and a photoreduced product, this compound. photos.or.krkoreascience.kr

The mechanism of these photoreactions is thought to involve different excited states. The photosubstitution reaction is believed to proceed through a singlet excited state, while the photoreduction involves a triplet excited state. photos.or.kr This is supported by the observation that the presence of oxygen retards the photoreduction but not the photosubstitution. photos.or.kr

A key intermediate in the intramolecular photosubstitution is the imidol form of the amide. photos.or.kr Evidence for this comes from the photoreaction of N-(2-bromophenyl)-N-methylcyclohexanecarboxamide, which cannot form an imidol. This compound yields a photocyclized product instead of the photosubstituted benzoxazole. photos.or.kr The halogen substituent on the phenyl ring also influences the reaction outcome. While the bromo derivative gives a mixture of photosubstitution and photoreduction products, the chloro analog primarily undergoes photo-Fries type rearrangement and photosubstitution, and the iodo analog favors photoreduction. photos.or.kr

Table 1: Products of Photoreaction of N-(2-halophenyl)cyclohexanecarboxamides photos.or.kr

| Starting Material | Reaction Conditions | Products | Yield (%) |

| N-(2-bromophenyl) cyclohexanecarboxamide (B73365) | Basic Medium | 2-cyclohexylbenzoxazole | 33 |

| This compound | 26 | ||

| N-(2-chlorophenyl) cyclohexanecarboxamide | Not specified | Photo-Fries product, 2-cyclohexylbenzoxazole | Not specified |

| N-(2-iodophenyl) cyclohexanecarboxamide | Not specified | This compound | Extensive |

Carbon-Hydrogen (C-H) Functionalization Mechanisms

The selective functionalization of C-H bonds is a significant goal in modern synthetic chemistry, offering a direct route to modify organic molecules. this compound and its derivatives have been substrates in studies exploring various C-H functionalization strategies.

The direct alkylation and arylation of C-H bonds in anilide derivatives, including structures related to this compound, can be achieved with high regioselectivity using transition metal catalysis. researchgate.netresearchgate.net Nickel-based catalytic systems, often in cooperation with other metals like aluminum, have proven effective in this regard. researchgate.net

The regioselectivity of these reactions (i.e., whether functionalization occurs at the meta or para position of the phenyl ring) can be controlled by the steric properties of the ligands on the nickel catalyst. For instance, in the alkylation of N-methyl-N-phenylcyclohexanecarboxamide, a less bulky N-heterocyclic carbene (NHC) ligand favors meta-alkylation. researchgate.netresearchgate.netcolab.ws Conversely, employing a bulkier NHC ligand can direct the alkylation to the para position of N-(sec-alkyl)-anilides. researchgate.net

The proposed mechanisms for these transformations often involve the formation of a metal-carbon bond at the targeted C-H site. In some palladium-catalyzed arylations, the reaction is believed to proceed through a carbopalladation/aryl migration pathway. researchgate.net Dual catalytic systems, such as photoredox/nickel catalysis, can also enable the α-arylation and alkylation of the sp3 C-H bonds of the amide's aliphatic portion. chemrxiv.orgnsf.gov

Transition metal catalysts can facilitate the isomerization of olefins through a process known as "metal-walking" or "chain-walking." d-nb.infonih.govresearchgate.net This process involves the migration of the metal along a carbon chain through a series of hydride elimination and re-addition steps. nih.govresearchgate.net While specific examples involving this compound are not detailed in the provided search results, the general mechanisms are well-established.

Olefin isomerization can occur through either a 1,2-hydride shift or a 1,3-hydride shift mechanism. nih.govresearchgate.net In the 1,2-hydride shift, a metal-hydride complex undergoes migratory insertion into the olefin, forming an alkyl-metal intermediate. Subsequent β-hydride elimination produces the isomerized olefin. nih.gov The 1,3-hydride shift can involve the abstraction of an allylic proton by a basic ligand or the metal center itself, leading to the formation of an η3-allyl complex, which then rearranges. nih.govresearchgate.net These metal-walking strategies allow for the functionalization of C-H bonds that are remote from the initial point of metal coordination. nih.gov

Regioselective and Site-Selective Alkylation/Arylation

Nucleophilic Substitution Reactions in this compound Synthesis and Degradation (e.g., SN1, SN2, SNi)

Nucleophilic substitution reactions are fundamental to the synthesis and potential degradation of this compound. The synthesis of this compound can be achieved by reacting cyclohexanecarbonyl chloride with aniline (B41778). nih.gov This is a classic example of a nucleophilic acyl substitution reaction.

The mechanisms of nucleophilic substitution, SN1, SN2, and SNi, are distinguished by their kinetics and stereochemical outcomes. youtube.commasterorganicchemistry.com

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the substrate at the same time the leaving group departs. dalalinstitute.comnih.gov The reaction rate depends on the concentrations of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com SN2 reactions typically proceed with an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The nucleophile then rapidly attacks the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com Due to the planar nature of the carbocation intermediate, SN1 reactions often lead to a mixture of stereoisomers (racemization). masterorganicchemistry.com

SNi (Substitution Nucleophilic Internal): In this mechanism, a part of the leaving group acts as the nucleophile, attacking the substrate with retention of configuration. slideshare.net A common example is the reaction of alcohols with thionyl chloride. dalalinstitute.com

The synthesis of this compound from cyclohexanecarbonyl chloride and aniline likely proceeds through a nucleophilic addition-elimination mechanism at the acyl carbon, which shares features with these substitution patterns. The degradation of this compound, for instance, through hydrolysis, would also involve nucleophilic attack at the carbonyl carbon. The specific conditions (e.g., acidic or basic) would dictate the precise mechanistic steps. libretexts.org Intramolecular nucleophilic substitution can also occur if a molecule contains both a nucleophile and a leaving group. pressbooks.pub

Carboxylation and Other Derivatization Reaction Mechanisms

The derivatization of this compound can lead to a variety of other compounds. One such transformation is carboxylation. While direct carboxylation of this compound is not extensively detailed in the provided results, the synthesis of [carbonyl-11C]this compound has been reported. diva-portal.org This radiolabeling process involves the use of [11C]carbon monoxide, suggesting a mechanism where the carbon monoxide is incorporated into the molecule, likely through a transition-metal-mediated process.

Other derivatization reactions can modify the structure of this compound. For example, amidation reactions using isothiocyanates as the amino source have been developed. sioc-journal.cn The proposed mechanism involves the initial attack of a carboxylate anion on the isothiocyanate, followed by an intramolecular rearrangement to form the final amide product. sioc-journal.cn Derivatization can also target other parts of the molecule, such as converting hydroxyl groups to esters using acyl chlorides. libretexts.org

Reaction Kinetics and Rate-Determining Steps

For nucleophilic substitution reactions:

In the context of nucleophilic acyl substitution, such as the synthesis of this compound, the initial nucleophilic attack on the carbonyl group is often the rate-determining step. saskoer.ca However, depending on the specific reactants and conditions, the collapse of the tetrahedral intermediate and expulsion of the leaving group could also be rate-determining. saskoer.ca For the photoreactions of N-(2-halophenyl)cyclohexanecarboxamide, the quantum yields for photosubstitution and photoreduction have been measured, providing insight into the efficiency of these light-induced processes. photos.or.kr

Structure Activity Relationship Sar Studies and Mechanistic Interactions in in Vitro Models

Elucidating Specific Molecular Interactions with Target Proteins and Enzymes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction of N-Phenylcyclohexanecarboxamide and its derivatives with target proteins is a complex interplay of various non-covalent forces, primarily hydrogen bonding and hydrophobic interactions. The cyclohexane (B81311) ring, typically in a chair conformation, and the phenyl ring are crucial for establishing these interactions within the binding pockets of proteins and enzymes. nih.gov

Hydrogen Bonding: The amide linkage (–C(=O)NH–) is a key hydrogen bonding motif. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov In the crystal structure of this compound, molecules are linked by N—H⋯O hydrogen bonds, forming an infinite chain. nih.gov For derivatives targeting kinases, the carboxamide NH group can form critical hydrogen bonds with the kinase hinge regions. For instance, in PI3Kα, this interaction can occur with residues like Val851. The presence of additional functional groups can introduce further hydrogen bonding opportunities, influencing binding affinity and selectivity.

Hydrophobic Interactions: The phenyl and cyclohexane groups are predominantly hydrophobic and contribute significantly to binding through interactions with nonpolar residues in the target's binding site. The conformational rigidity of the cyclohexane ring can enhance the complementarity with the binding pocket, leading to reduced off-target interactions when compared to more flexible linear chains. In studies of derivatives targeting c-KIT kinase, optimal hydrophobic interactions with the kinase's binding pocket were found to be crucial for inhibitory activity. The substitution pattern on the phenyl ring can also modulate these hydrophobic interactions. For example, electron-withdrawing groups like trifluoromethyl can enhance potency through favorable hydrophobic contacts.

Cation-π Interactions: In certain protein environments, the aromatic phenyl ring can participate in cation-π interactions with positively charged residues, such as the guanidinium (B1211019) group of arginine. These interactions can significantly contribute to the binding energy and stabilize the ligand-protein complex. nih.gov

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

The mechanisms by which this compound and its analogs inhibit or modulate enzyme activity in vitro are diverse and depend on the specific enzyme and the chemical structure of the compound. The primary modes of inhibition observed are reversible, including competitive, non-competitive, and mixed-type inhibition. mdpi.com

Competitive Inhibition: In this mechanism, the inhibitor competes with the substrate for binding to the active site of the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration. mdpi.com

Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound to the active site. In this case, the inhibitor does not affect substrate binding, but the resulting enzyme-inhibitor-substrate complex is inactive. mdpi.com

Mixed and Uncompetitive Inhibition: Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. cnr.it This affects both the enzyme's affinity for the substrate and its catalytic activity. cnr.it Uncompetitive inhibition is a specific type of mixed inhibition where the inhibitor only binds to the enzyme-substrate complex, rendering it inactive. mdpi.com

For example, studies on N-benzyl-p-toluenesulfonamide (BTS), a compound with some structural similarities to this compound, revealed that it inhibits the actomyosin (B1167339) subfragment-1 (S1) ATPase by primarily affecting the rate of phosphate (B84403) (Pi) release. nih.gov This suggests that the inhibitor stabilizes a specific conformational state of the enzyme, thereby slowing down a critical step in the catalytic cycle. nih.gov The specific mechanism for this compound itself would depend on the target enzyme being studied.

Receptor Binding Kinetics and Affinity Studies (In Vitro)

In vitro receptor binding studies are crucial for characterizing the interaction of this compound derivatives with their target receptors. These studies provide quantitative measures of binding affinity, such as the dissociation constant (Kd) and the inhibitory constant (Ki), as well as kinetic parameters like the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.com

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor at equilibrium. excelleratebio.com A lower Kd or Ki value indicates a higher binding affinity. For instance, a derivative of this compound, compound 19 , was identified as a potent dopamine (B1211576) D3 receptor antagonist with a Ki value of 9.4 nM. researchgate.net

Binding kinetics, on the other hand, describes the rates at which a ligand binds to and dissociates from its receptor. rsc.org The association rate (kon) reflects how quickly the ligand-receptor complex is formed, while the dissociation rate (koff) indicates the stability of this complex over time. excelleratebio.com A slow koff, corresponding to a long residence time of the drug on the receptor, can lead to a prolonged duration of action in vivo. excelleratebio.com

These parameters are typically determined using radioligand binding assays. In a conventional competitive binding experiment, a fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (e.g., an this compound derivative). nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value. nih.gov

More advanced techniques allow for real-time measurement of binding kinetics, providing a more detailed understanding of the ligand-receptor interaction beyond simple equilibrium measurements. nih.gov

Table 1: In Vitro Receptor Binding Affinity of a Phenylcyclohexanecarboxamide Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity over D2 Receptor |

| 19 | Dopamine D3 | 9.4 nM | >150-fold |

Data sourced from a study on pyrimidinylpiperazine derivatives. researchgate.net

Molecular Docking and Computational Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound and its analogs, docking studies provide valuable insights into their binding modes within the active or allosteric sites of target proteins. These predictions help in understanding the key interactions that govern binding affinity and selectivity. plos.org

Computational models of the target protein, often derived from crystal structures, are used to create a virtual binding pocket. The this compound derivative is then computationally "docked" into this pocket in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable binding mode. nih.gov

For example, docking studies of a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines, which include a phenylcyclohexanecarboxamide moiety, at the dopamine D3 receptor predicted aromatic–aromatic interactions between the phenyl ring of the carboxamide group and a tyrosine residue (Tyr365) in the receptor. acs.org These studies also suggested that interactions at the extracellular end of transmembrane helix 7 contribute to the D3 versus D2 receptor selectivity of these ligands. researchgate.net

Computational approaches like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and MFA (Molecular Field Analysis) can further quantify the contribution of different molecular interactions to the binding affinity and biological activity. plos.org These models can help in rationalizing the observed SAR and in designing new compounds with improved properties. plos.org

Design Principles for Modulating Interaction Profiles via Structural Modifications

The insights gained from SAR studies, mechanistic investigations, and computational modeling provide a foundation for the rational design of new this compound derivatives with modulated interaction profiles. The goal is to optimize potency, selectivity, and pharmacokinetic properties by making specific structural modifications. gardp.org

Modifying the Cyclohexane and Phenyl Groups: The cyclohexane ring's conformational rigidity is advantageous, but its substitution can fine-tune interactions within the binding pocket. Similarly, substitutions on the phenyl ring can significantly impact binding. For instance, introducing electron-withdrawing groups can enhance potency, while other substituents can be used to explore additional interactions or improve physicochemical properties like solubility.

Introducing Additional Functional Groups: The incorporation of polar groups, such as hydroxyl or amino groups, can be explored to establish new hydrogen bonding or salt bridge interactions. acs.org This can lead to increased affinity and selectivity. However, such modifications must be carefully considered as they can also impact other properties like cell permeability. acs.org

Isosteric Replacements: The amide bond can be replaced with other chemical groups (bioisosteres) that mimic its size, shape, and electronic properties. This can be a strategy to improve metabolic stability or to explore different interaction patterns. For example, replacing the acrylamide (B121943) moiety in some Hsp70 inhibitors with other groups demonstrated that covalent modification was not a requirement for activity. nih.gov

By systematically applying these design principles, medicinal chemists can iteratively refine the structure of this compound-based compounds to achieve the desired biological activity profile. oncodesign-services.com

Chemical Degradation Pathways and Environmental Fate of N Phenylcyclohexanecarboxamide

Biotic Transformation Pathways (In Vitro Models)

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. omicsonline.org This is often the primary mechanism for the environmental removal of organic pollutants. The structure of N-Phenylcyclohexanecarboxamide, with its alkane-like ring and aromatic component, can be targeted by a diverse range of microbial enzymes.

Aerobic Biodegradation : In the presence of oxygen, microorganisms utilize enzymes called oxygenases to initiate the breakdown of organic compounds. omicsonline.orgfrontiersin.org For this compound, aerobic degradation could proceed via several routes:

Oxidation of the Cyclohexane (B81311) Ring : Bacteria can perform terminal oxidation on cycloalkanes, introducing a hydroxyl group which is then further oxidized to a ketone and subsequently undergoes ring cleavage. researchgate.net

Oxidation of the Phenyl Ring : Aerobic bacteria use mono- and dioxygenases to hydroxylate the aromatic ring, typically forming catechol or a substituted catechol. nih.gov This intermediate undergoes ring fission, breaking it down into smaller aliphatic acids that can enter central metabolic pathways. nih.gov

Amide Hydrolysis : Microorganisms can also produce amidase enzymes that hydrolyze the amide bond, splitting the molecule into cyclohexanecarboxylic acid and aniline (B41778), which are then degraded separately.

Facultative anaerobic bacteria have shown different degradation efficiencies for saturated and aromatic hydrocarbons depending on conditions. For instance, Shewanella putrefaciens was found to degrade saturated hydrocarbons (like alkylcyclohexanes) more effectively under aerobic conditions, while aromatic degradation was higher under anaerobic conditions. frontiersin.org

Anaerobic Biodegradation : In the absence of oxygen, different microbial consortia and metabolic pathways are active. frontiersin.org The initial activation of the molecule occurs without oxygen.

Aromatic Ring Activation : The benzene (B151609) ring can be activated by carboxylation or hydroxylation (using water) before the ring is reduced and cleaved. nih.gov

Alkane Activation : For the cyclohexane portion, a known anaerobic activation mechanism for alkanes is the addition of fumarate. frontiersin.org The central metabolite in the anaerobic degradation of many aromatic compounds is often a thioester of benzoic acid. nih.gov Anaerobic degradation is generally considered slower than aerobic degradation for many pollutants. frontiersin.org

The fate of this compound in specific environmental compartments is governed by the prevailing conditions.

Soil : In soil, both aerobic and anaerobic microsites can exist. The compound's mobility and bioavailability will be influenced by its sorption to soil organic matter and clay particles. Biodegradation will be the primary degradation pathway, with rates depending on soil type, moisture, temperature, and microbial population.

Water : In surface waters, photolysis can be a significant abiotic degradation pathway. nih.gov Biotic degradation will also occur, primarily under aerobic conditions. The transformation processes occurring in the water column may be disconnected from those in the underlying sediment. copernicus.org

Sediment : Sediments, particularly in deeper layers, are often anoxic or anaerobic. nih.gov Here, anaerobic biodegradation would be the dominant transformation process. nih.gov Studies on river systems have suggested that the frequency of abiotic transformations may be higher in sediments compared to surface water, potentially due to interactions between organic matter and mineral surfaces. copernicus.org The transformation of nitrogen-containing compounds is a key process in lake sediments, often involving denitrification and anammox processes that convert reactive nitrogen to N2 gas. nih.govnih.gov

Biodegradation Studies (Aerobic and Anaerobic Conditions)

Identification and Characterization of Transformation Products

Based on the established degradation pathways for amides, aromatic compounds, and cycloalkanes, several transformation products of this compound can be predicted. Characterization of these products is essential for a complete environmental risk assessment, as they may have their own toxicological profiles.

Key potential transformation products include:

Products of Hydrolysis : The primary products would be Cyclohexanecarboxylic acid and Aniline, resulting from the cleavage of the amide bond.

Products of Oxidation : Hydroxylation of either the phenyl or cyclohexane ring would lead to various isomers of hydroxylated this compound. For example, N-(4-hydroxyphenyl)cyclohexanecarboxamide or N-phenyl-(4-hydroxycyclohexane)carboxamide could be formed. Such hydroxylation is a major metabolic pathway for related compounds. mmu.ac.uk

Products of Further Degradation : Following initial oxidation and ring cleavage, smaller, more polar molecules would be formed. Cleavage of the phenyl ring would produce catechols and subsequently aliphatic dicarboxylic acids. nih.gov Cleavage of the cyclohexane ring would also result in linear aliphatic acids.

The table below summarizes the likely initial transformation products.

Table of Mentioned Compounds

Mass Balance Studies in Environmental Fate Investigations

Currently, there is a notable lack of publicly available scientific literature and research data specifically detailing mass balance studies for this compound in an environmental context. While the environmental fate of broader chemical classes such as aromatic amines and other amide derivatives has been the subject of scientific inquiry, specific quantitative data on the distribution, transformation, and ultimate fate of this compound in various environmental compartments (soil, water, sediment) remains uncharacterized.

For this compound, the absence of these studies means that key environmental parameters cannot be definitively established. For instance, data on its rate of biodegradation in soil and aquatic systems, its potential for adsorption to soil particles and sediments, and its mobility in groundwater are not available. Similarly, the identification and quantification of its degradation products under various environmental conditions have not been reported.

While information on related compounds can sometimes offer general insights, the unique physicochemical properties of this compound necessitate specific investigation. Factors such as its molecular weight (203.28 g/mol ) and its structural features, including the phenyl and cyclohexyl groups, will influence its behavior in the environment in ways that cannot be accurately predicted from data on other, structurally different chemicals. ontosight.ai

The development of robust environmental fate models and risk assessments for this compound is contingent upon future research in this area. Future studies should aim to:

Conduct standardized biodegradation tests in relevant environmental matrices.

Determine the adsorption/desorption coefficients (Koc) in various soil and sediment types.

Investigate its potential for hydrolysis and photolysis in aquatic environments.

Perform comprehensive mass balance studies using radiolabeled compounds to trace the parent compound and its transformation products.

Without such dedicated research, a complete understanding of the environmental degradation pathways and fate of this compound remains elusive.

Data Tables

Due to the lack of specific research findings on the mass balance of this compound, no data tables can be generated at this time.

Advanced Analytical Method Development for N Phenylcyclohexanecarboxamide Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantification

Chromatographic techniques are fundamental in separating N-Phenylcyclohexanecarboxamide from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. The development of a robust chromatographic method involves a systematic approach to selecting columns, mobile phases (for HPLC) or carrier gases (for GC), and detector parameters to achieve optimal separation and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. A reversed-phase C18 column is often a suitable starting point for method development due to the compound's non-polar nature. ejgm.co.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.ukchromatographyonline.com A gradient elution, where the solvent composition is changed over time, can be effective for separating the target compound from a range of impurities with varying polarities. chromatographyonline.com

Method validation is a critical step to ensure the reliability of the analytical data. ejgm.co.uk This process involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). japsonline.com Linearity is established by creating a calibration curve from standard solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. jasco-global.com

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Details |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer. |

| Elution | Gradient | Allows for the separation of compounds with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The phenyl group in the molecule is expected to have significant UV absorbance. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Helps to ensure reproducible retention times. |

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, GC is an excellent technique for purity assessment. rsc.orgresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common setup for a related compound, N-(1-phenethylpiperidin-4-yl)-N-phenylcyclohexanecarboxamide, utilizes a non-polar column like a dimethylpolysiloxane-based column (e.g., HP-5MS). policija.si

The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. gcms.cz For quantitative analysis, an internal standard method is often preferred to correct for variations in injection volume. epa.gov

Interactive Data Table: Representative GC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale/Details |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium | An inert gas that provides good separation efficiency. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Initial temp: 150°C, hold 1 min; Ramp to 280°C at 10°C/min; Hold 5 min | A temperature program allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for carbon-containing compounds. |

| Injection Mode | Split | Prevents column overloading when analyzing concentrated samples. |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, GC-FTIR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. researchgate.net These methods provide not only retention time data but also structural information, enabling the confident identification of the target compound and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. researchgate.net This technique is particularly useful for identifying and quantifying this compound and its metabolites or degradation products in complex matrices. nih.govsepscience.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which can be used to determine their molecular weight. Further fragmentation of the parent ion (MS/MS) can yield structural information for unambiguous identification. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds. nih.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to spectral libraries for identification. whitman.edu The fragmentation pattern of this compound in GC-MS would likely show characteristic ions corresponding to the phenyl and cyclohexanecarboxamide (B73365) moieties. nih.govresearchgate.net For instance, a prominent peak at m/z 93, corresponding to the aniline (B41778) fragment, has been observed in the GC-MS spectrum of this compound. nih.gov

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)

GC-FTIR provides information about the functional groups present in the separated compounds. policija.si As components elute from the GC, they pass through an infrared cell, and an IR spectrum is continuously recorded. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. The IR spectrum of this compound would show characteristic absorptions for the N-H bond, the C=O of the amide, and the aromatic C-H bonds. nih.gov

Interactive Data Table: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Key Information Provided |

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of the mass-to-charge ratio of ionized molecules. | Retention time, molecular weight, and structural information from fragmentation. |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the mass-to-charge ratio of ionized and fragmented molecules. | Retention time, molecular weight, and a unique fragmentation pattern for identification. |

| GC-FTIR | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of infrared radiation by molecular vibrations. | Retention time and information on the functional groups present in the molecule. |

Methodologies for Tracing Reaction Pathways and Intermediates

Understanding the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of impurities. Several methodologies can be employed to trace reaction pathways and detect transient intermediates.

One common approach is to monitor the reaction over time by taking aliquots from the reaction mixture and analyzing them by techniques like HPLC or GC-MS. This allows for the identification of starting materials, intermediates, products, and byproducts, and their concentration changes over time can provide insights into the reaction kinetics.

Isotopic labeling studies can be used to track the fate of specific atoms throughout the reaction. For example, by using a starting material labeled with a stable isotope like ¹³C or ¹⁵N, the position of these atoms in the final product and any intermediates can be determined, providing strong evidence for a proposed mechanism.

The detection and characterization of reaction intermediates can be achieved through various spectroscopic techniques. In some cases, intermediates may be stable enough to be isolated and characterized by NMR, IR, and mass spectrometry. rsc.org For example, in a related amidation reaction, an N-hydroxyamide intermediate was detected. rsc.org Trapping experiments, where a reactive species is added to the reaction mixture to form a stable adduct with a short-lived intermediate, can also provide evidence for the existence of certain intermediates. rsc.org A proposed mechanism for the iron-mediated synthesis of N-aryl amides, including this compound, suggests the formation of several intermediate species. rsc.orgresearchgate.net

Key Methodologies for Mechanistic Studies:

Reaction Monitoring: Time-course analysis using HPLC or GC-MS.

Isotopic Labeling: Use of stable isotopes to trace atomic pathways.

Intermediate Detection: Spectroscopic identification of transient species (e.g., by NMR, ESI-MS). rsc.org

Trapping Experiments: Use of trapping agents to capture and identify reactive intermediates. rsc.org

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, can offer a rapid and non-destructive way to determine the concentration of this compound in solution, provided that it is the only absorbing species at the chosen wavelength. ijrti.orgijprajournal.com

The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). ijrti.org

To develop a quantitative spectroscopic method, the following steps are typically taken:

Determine the Wavelength of Maximum Absorbance (λmax): A UV-Vis spectrum of a dilute solution of this compound is recorded to identify the wavelength at which the compound absorbs the most light. libretexts.org This provides the highest sensitivity and minimizes errors. The presence of the phenyl group suggests that this compound will have a significant UV absorbance. nih.gov

Determine the Molar Absorptivity (ε): The molar absorptivity is a constant that is characteristic of the compound at a specific wavelength. It is determined by measuring the absorbance of a solution of known concentration in a cuvette of a known path length (typically 1 cm). units.it

Create a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at the λmax is measured. A graph of absorbance versus concentration is plotted, which should be linear over a certain range.

Measure the Absorbance of the Unknown Sample: The absorbance of the sample with an unknown concentration is measured at the λmax.

Determine the Concentration: The concentration of the unknown sample is calculated from the calibration curve.

Interactive Data Table: Parameters for Quantitative UV-Vis Spectroscopic Analysis

| Parameter | Description | Method of Determination |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the compound shows the highest absorbance. | Determined by scanning a dilute solution of the compound across a range of UV-Vis wavelengths. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | Calculated from the absorbance of a standard solution of known concentration and path length using the Beer-Lambert Law. |

| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. | Generated by linear regression of the data points from the standard solutions. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | Determined by the range of concentrations used to create a linear calibration curve. |